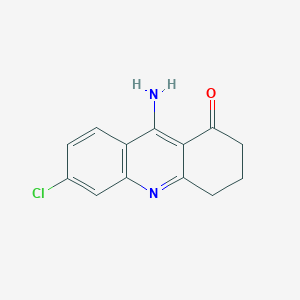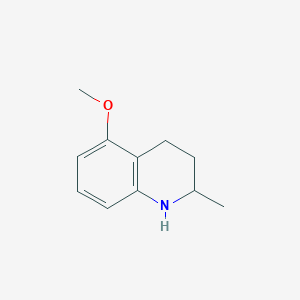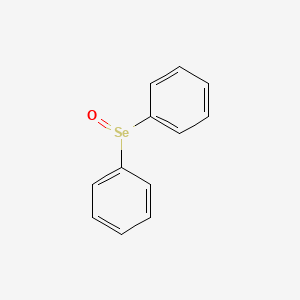
Diphenyl selenoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyl selenoxide is an organoselenium compound with the molecular formula (C₆H₅)₂SeO. It is a member of the selenoxide family, characterized by the presence of a selenium atom bonded to an oxygen atom and two phenyl groups. This compound is known for its unique chemical properties and has found applications in various fields, including organic synthesis and catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diphenyl selenoxide can be synthesized through the oxidation of diphenyl diselenide. The most common method involves the use of hydrogen peroxide as the oxidizing agent. The reaction typically proceeds as follows: [ \text{(C₆H₅)₂Se₂} + \text{H₂O₂} \rightarrow \text{(C₆H₅)₂SeO} + \text{H₂O} ]
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, its industrial production is less common due to the specialized nature of its applications. the principles of its synthesis remain the same, involving the controlled oxidation of diphenyl diselenide under optimized conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Diphenyl selenoxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to diphenyl selenone.
Reduction: It can be reduced back to diphenyl diselenide.
Substitution: It can participate in substitution reactions where the phenyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as the oxidizing agent.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various electrophiles can be used to introduce different substituents.
Major Products Formed:
Oxidation: Diphenyl selenone.
Reduction: Diphenyl diselenide.
Substitution: Various substituted selenoxides depending on the electrophile used.
Applications De Recherche Scientifique
Diphenyl selenoxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in oxidation reactions.
Biology: It has been studied for its potential antioxidant properties.
Medicine: Research is ongoing into its potential therapeutic applications, including its role as an antioxidant and its potential use in cancer treatment.
Industry: It is used in the synthesis of other organoselenium compounds and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which diphenyl selenoxide exerts its effects is primarily through its ability to act as an oxidizing agent. The selenium atom in this compound can undergo redox reactions, allowing it to participate in various chemical transformations. In biological systems, it can mimic the activity of selenoenzymes, contributing to its antioxidant properties.
Comparaison Avec Des Composés Similaires
Diphenyl diselenide: The precursor to diphenyl selenoxide, it can be oxidized to form this compound.
Diphenyl selenone: A further oxidized form of this compound.
Phenyl selenol: Another organoselenium compound with different reactivity.
Uniqueness: this compound is unique due to its specific oxidation state and the presence of two phenyl groups, which influence its reactivity and stability. Its ability to undergo various redox reactions makes it a versatile reagent in organic synthesis and catalysis.
Propriétés
Numéro CAS |
7304-91-8 |
|---|---|
Formule moléculaire |
C12H10OSe |
Poids moléculaire |
249.18 g/mol |
Nom IUPAC |
phenylseleninylbenzene |
InChI |
InChI=1S/C12H10OSe/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H |
Clé InChI |
OOZCGWBPTPQVFX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Se](=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


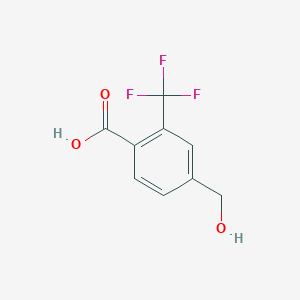
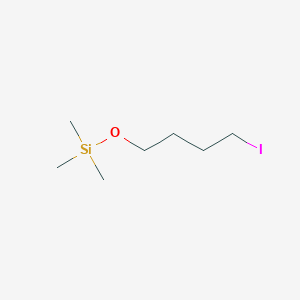
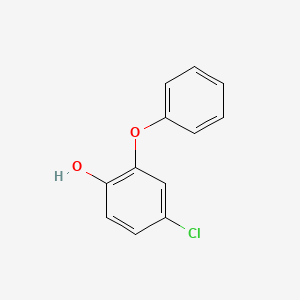
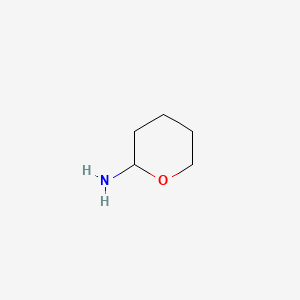
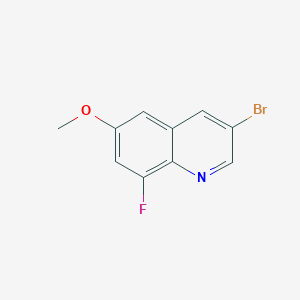
![7-Hydroxy-6-methyl-8-nitro-2H-oxazolo[3,2-A]pyridin-5(3H)-one](/img/structure/B8791705.png)
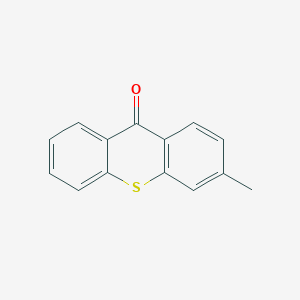
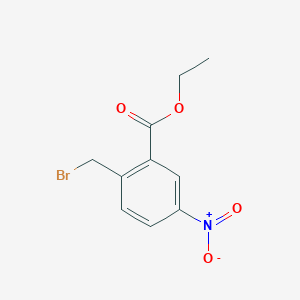
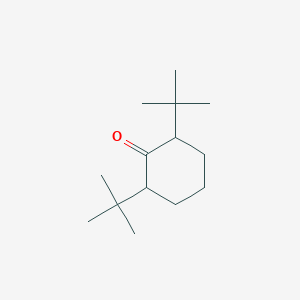
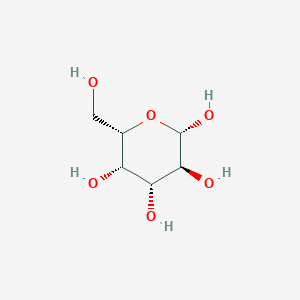
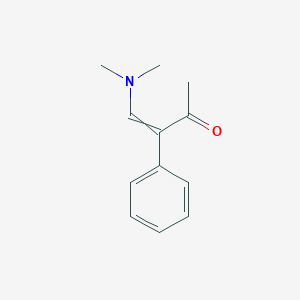
![8-Bromo-6-phenylimidazo[1,2-B]pyridazine](/img/structure/B8791757.png)
